molecular formula C4H10NSi B3047870 N,N-Diethylsilanamine CAS No. 14660-24-3

N,N-Diethylsilanamine

Cat. No.: B3047870
CAS No.: 14660-24-3
M. Wt: 100.21 g/mol
InChI Key: WZUCGJVWOLJJAN-UHFFFAOYSA-N
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Description

N,N-Diethylsilanamine: is an organosilicon compound with the chemical formula C6H15NSi . It is a colorless to pale yellow liquid with a characteristic odor. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Dehydrocoupling of Amines and Silanes: One of the sustainable methods for preparing N,N-Diethylsilanamine involves the dehydrocoupling of amines and silanes.

    Reaction of Chlorosilanes with Amines: Traditionally, this compound can be synthesized by reacting chlorosilanes with diethylamine under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with a focus on optimizing reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Diethylsilanamine can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions, where the silicon atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride.

    Substitution: Various halogenating agents.

Major Products:

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Halosilanes and other substituted silanes.

Mechanism of Action

The mechanism of action of N,N-Diethylsilanamine involves its ability to form stable Si-N bonds. These bonds can undergo hydrolytic cleavage, releasing free amines and silanols. This property is exploited in various catalytic processes and material synthesis .

Comparison with Similar Compounds

  • N,N-Dimethylsilanamine
  • N,N-Diethylaminosilane
  • N,N-Diethylaminotriethoxysilane

Uniqueness: N,N-Diethylsilanamine is unique due to its specific reactivity and stability, which makes it a preferred intermediate in the synthesis of more complex organosilicon compounds. Its ability to undergo hydrolytic cleavage distinguishes it from other similar compounds .

Properties

InChI

InChI=1S/C4H10NSi/c1-3-5(6)4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUCGJVWOLJJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[Si]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30776988
Record name N,N-Diethylsilanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30776988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14660-24-3
Record name N,N-Diethylsilanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30776988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethylamidosilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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